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Compound of Interest

Compound Name: N-carbamimidoylacetamide

Cat. No.: B1329396

An In-Depth Technical Guide to the Physical and Chemical Properties of N-
carbamimidoylacetamide

Introduction

N-carbamimidoylacetamide, also known as N-acetylguanidine, is a derivative of guanidine
featuring an acetyl group attached to one of the nitrogen atoms. This compound serves as a
valuable building block and reagent in various chemical and biochemical research settings. Its
structure, combining a highly basic guanidinium group with an amide functionality, imparts
unique chemical characteristics that are of interest to researchers in medicinal chemistry and
drug development. This document provides a comprehensive overview of the known physical
and chemical properties of N-carbamimidoylacetamide, details relevant experimental
protocols, and explores its potential applications based on existing literature.

Chemical Identity

The fundamental identification details for N-carbamimidoylacetamide are summarized below.
These identifiers are crucial for accurate database searches and regulatory compliance.
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Identifier Value

IUPAC Name N-(diaminomethylidene)acetamide[1][2]
1-Acetylguanidine, N-Acetylguanidine, N-

Synonyms o )
(aminoiminomethyl)acetamide[1]

CAS Number 5699-40-1[1][3][4]

Molecular Formula Cs3H7Ns3O[1]

Molecular Weight 101.11 g/mol

inChi INChI=1S/C3H7N30/c1-2(7)6-3(4)5/h1H3,

n
(H4,4,5,6,7)[1]

InChiKey NGGXACLSAZXJGM-UHFFFAOY SA-N[1][4]

Canonical SMILES CC(=O)NC(=N)N[4]

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various
systems, including its solubility, absorption, and reactivity.
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Property

Value /| Description

Melting Point

181-183 °C[3]

Boiling Point

Data not available in cited literature.

Appearance

Data not available; typically a white to off-white

solid.

Solubility

Specific quantitative data is not readily
available. Given the polar nature of the amide
and guanidine groups, it is expected to be
soluble in water and polar organic solvents like
DMSO and methanol.

pKa

A specific experimental pKa value is not
available. The pKa of the guanidinium group is
typically around 13.5, making it a strong base.
The amide proton is significantly less acidic,

with a pKa generally above 17.

LogP

An experimental value is not available. The high
polarity suggests a low LogP value, indicating

hydrophilicity.

Stability and Reactivity

N-carbamimidoylacetamide is generally stable under standard conditions. The guanidine

group is a strong base and can be protonated to form a stable guanidinium salt. The amide

bond can be susceptible to hydrolysis under strong acidic or basic conditions, yielding acetic

acid and guanidine.

Experimental Protocols

Synthesis of N-carbamimidoylacetamide

A common synthetic route to N-carbamimidoylacetamide involves the acylation of guanidine.

A detailed experimental protocol based on general chemical principles is provided below.
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Objective: To synthesize N-carbamimidoylacetamide via the acetylation of guanidine
hydrochloride.

Materials:

Guanidine hydrochloride

Acetic anhydride

A suitable base (e.g., Sodium hydroxide or Triethylamine)
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
Hydrochloric acid (for pH adjustment)

Distilled water

Sodium sulfate (for drying)

Procedure:

Preparation of Free Guanidine: Dissolve guanidine hydrochloride in a minimal amount of
water and treat with an equimolar amount of a strong base like sodium hydroxide to liberate
the free guanidine base.

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert
atmosphere (e.g., nitrogen), suspend the free guanidine in an anhydrous solvent like THF.

Acetylation: Cool the suspension in an ice bath. Add acetic anhydride dropwise to the cooled
suspension while stirring vigorously. The reaction is exothermic.

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography
(TLC) until the starting material is consumed.

Work-up: Upon completion, quench the reaction by slowly adding water. If necessary, adjust
the pH to neutral.

Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
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 Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate
under reduced pressure. The crude product can be purified by recrystallization from a

suitable solvent system (e.g., ethanol/ether).

o Characterization: Confirm the identity and purity of the final product using techniques like *H
NMR, 8C NMR, and IR spectroscopy.
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Diagram 1: General Synthesis Workflow for N-carbamimidoylacetamide
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Caption: General Synthesis Workflow for N-carbamimidoylacetamide.

Analytical Characterization
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The structural confirmation of N-carbamimidoylacetamide relies on standard spectroscopic
methods.

« Infrared (IR) Spectroscopy: An IR spectrum would confirm the presence of key functional
groups. Expected characteristic peaks include N-H stretching vibrations for the amine and
amide groups (around 3100-3500 cm™1), a strong C=0 stretch for the amide carbonyl
(around 1650-1680 cm~1), and C=N stretching for the imine group (around 1600-1650 cm™1).

[1]
» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The spectrum would show a singlet for the methyl (CHs) protons around 2.0
ppm. The N-H protons of the guanidine and amide groups would appear as broad signals,
with chemical shifts that can vary depending on the solvent and concentration.

o 183C NMR: The spectrum would display a signal for the methyl carbon, a signal for the
amide carbonyl carbon, and a signal for the guanidinyl carbon.

Biological and Pharmacological Relevance
Known Applications

N-carbamimidoylacetamide has a variety of uses in scientific research. It is employed as a
reagent in biochemical reactions, acts as a scavenger for reactive oxygen species, and serves
as a substrate for different enzymes.[3][5] Furthermore, it has been utilized in the synthesis of
various pharmaceutical compounds, including the anti-inflammatory drug ibuprofen.[3]

Potential for Drug Discovery

While specific biological activities for N-carbamimidoylacetamide are not extensively
documented, the chemical scaffolds it contains are present in many biologically active
molecules. Derivatives of related structures such as thiosemicarbazides, carbamates, and
other acetamides have shown promise as antimicrobial and antiproliferative agents.[6][7][8][9]
This suggests that N-carbamimidoylacetamide could serve as a valuable starting point for the
development of new therapeutic agents. A general workflow for screening the biological activity
of such a compound is outlined below.
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Diagram 2: General Biological Activity Screening Workflow
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Caption: General Biological Activity Screening Workflow.
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Conclusion

N-carbamimidoylacetamide is a well-defined chemical entity with established physical
properties and clear synthetic pathways. Its primary value lies in its application as a versatile
reagent and building block in both chemical synthesis and biochemical studies. While direct
pharmacological data is limited, its structural relationship to known bioactive compounds
suggests a promising potential for future exploration in drug discovery programs, particularly in
the fields of antimicrobial and anticancer research. The information and protocols provided in
this guide serve as a foundational resource for scientists and researchers working with this
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Physical and chemical properties of N-
carbamimidoylacetamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1329396#physical-and-chemical-properties-of-n-
carbamimidoylacetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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